molecular formula C23H26N4O6S B2815449 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533870-59-6

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2815449
CAS No.: 533870-59-6
M. Wt: 486.54
InChI Key: QZOCQKVHEWHDKX-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Dimethoxyphenyl Group: : The 3,5-dimethoxyphenyl group is introduced via nucleophilic substitution reactions, often using dimethoxybenzene derivatives and appropriate leaving groups.

  • Sulfonylation: : The sulfonyl group is typically introduced through sulfonyl chloride reagents in the presence of a base such as triethylamine (TEA).

  • Formation of the Benzamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. Its ability to form hydrogen bonds and participate in π-π interactions could be exploited in designing enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in areas such as oncology, neurology, and infectious diseases. Its unique structure may allow it to target specific proteins or pathways involved in disease processes.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the sulfonyl and piperidinyl groups, potentially altering its reactivity and biological activity.

    N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may affect its chemical properties and interactions.

    N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide: Lacks the piperidinyl group, which could influence its solubility and biological activity.

Uniqueness

The presence of both the oxadiazole ring and the sulfonyl-piperidinyl group in N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide makes it unique compared to similar compounds

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-8-10-27(11-9-15)34(29,30)20-6-4-16(5-7-20)21(28)24-23-26-25-22(33-23)17-12-18(31-2)14-19(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOCQKVHEWHDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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